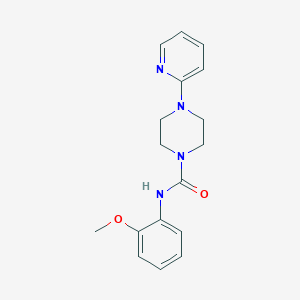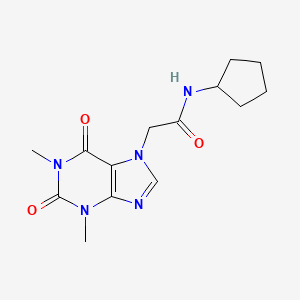![molecular formula C15H19NO3 B5673057 4-[3-(4-ethoxyphenyl)acryloyl]morpholine](/img/structure/B5673057.png)
4-[3-(4-ethoxyphenyl)acryloyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reactions of morpholine derivatives with various agents. For instance, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives have been synthesized through reactions involving morpholine and tellurium-containing compounds, showcasing a method that could be analogous to the synthesis of 4-[3-(4-ethoxyphenyl)acryloyl]morpholine (Singh et al., 2000). Furthermore, the synthesis of ester derivatives of ibuprofen with poly(N-acryloyl morpholine) highlights a route involving acryloyl and morpholine components (Sartore et al., 1997).
Molecular Structure Analysis
Spectroscopic and quantum chemical studies on compounds like 4-acryloyl morpholine provide insights into the molecular structure, including vibrational characteristics and the effects of substituents on morpholine rings. Such studies help in understanding the underlying structural features of 4-[3-(4-ethoxyphenyl)acryloyl]morpholine (Arjunan et al., 2011).
Chemical Reactions and Properties
Reactions involving αβ-unsaturated acid chlorides with morpholine derivatives lead to a variety of compounds, indicating the reactivity of morpholine-based structures under different conditions. This reactivity is essential for understanding the chemical reactions and properties of 4-[3-(4-ethoxyphenyl)acryloyl]morpholine (Hickmott et al., 1972).
Physical Properties Analysis
The physical properties of compounds like 4-[3-(4-ethoxyphenyl)acryloyl]morpholine can be inferred from studies on similar morpholine derivatives, focusing on aspects like solubility, melting points, and crystalline structure. These properties are crucial for determining the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the presence of functional groups, can be analyzed through spectroscopic methods and reactivity studies. For instance, the Heck reaction involving morpholine-based ionic liquids showcases the potential for innovative synthetic routes and the chemical versatility of morpholine derivatives (Sharma & Degani, 2010).
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-14-6-3-13(4-7-14)5-8-15(17)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVNJVXOKZBMS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)
![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)
![5-[(isopropyl{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5672987.png)

![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5673000.png)
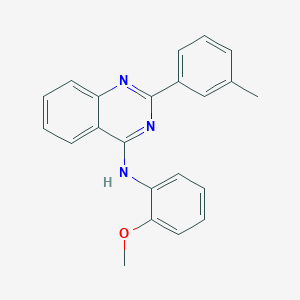
![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)
![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)
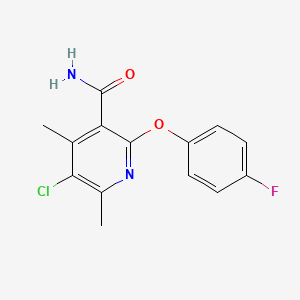
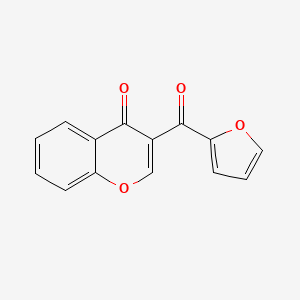
![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

